molecular formula C10H21Br2N B2779736 N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide CAS No. 2413900-59-9

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide

Cat. No.: B2779736
CAS No.: 2413900-59-9
M. Wt: 315.093
InChI Key: BZESCFZSILFYOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide typically involves the reaction of N-methylcyclohexanamine with 3-bromopropyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous acetone or acetonitrile

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted amines, thiols, or ethers.

    Elimination: Alkenes.

    Oxidation: Imines or oximes.

    Reduction: Secondary amines.

Scientific Research Applications

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its amine functionality.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide primarily involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This property makes it useful in biochemical studies and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloropropyl)-N-methylcyclohexanamine;hydrochloride
  • N-(3-Iodopropyl)-N-methylcyclohexanamine;hydroiodide
  • N-(3-Bromopropyl)-N-ethylcyclohexanamine;hydrobromide

Uniqueness

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide is unique due to its specific bromopropyl group, which imparts distinct reactivity compared to its chloro or iodo analogs

Properties

IUPAC Name

N-(3-bromopropyl)-N-methylcyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h10H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAAZHQAGEUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCBr)C1CCCCC1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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